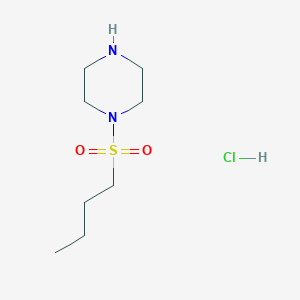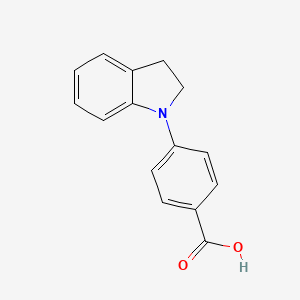![molecular formula C14H20N4 B11868256 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-méthylbutan-1-amine est un composé appartenant à la classe des imidazopyridines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure de ce composé comprend un groupe cyclopropyle, une partie imidazo[4,5-b]pyridine et une chaîne latérale méthylbutan-1-amine, qui contribuent collectivement à ses propriétés chimiques uniques et à ses activités biologiques .
Méthodes De Préparation
La synthèse du 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-méthylbutan-1-amine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau imidazo[4,5-b]pyridine : Cela peut être réalisé par la cyclisation de dérivés de la 2-aminopyridine avec des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Introduction du groupe cyclopropyle : Cette étape implique souvent l'utilisation d'halogénures de cyclopropyle en présence d'une base pour faciliter la substitution nucléophile.
Attachement de la chaîne latérale méthylbutan-1-amine : Cela peut être réalisé par amination réductrice ou d'autres réactions de couplage d'amines.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et l'extensibilité, souvent en utilisant des réacteurs à écoulement continu et des plateformes de synthèse automatisées pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Le 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-méthylbutan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium pour former des N-oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium pour produire des formes réduites du composé.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques (par exemple, le dichlorométhane, l'éthanol), des catalyseurs (par exemple, le palladium sur carbone) et des températures et pressions variables pour optimiser les résultats de la réaction .
Applications de la recherche scientifique
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé présente des activités biologiques significatives, notamment des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses, ce qui en fait un candidat précieux pour le développement de médicaments.
Médecine : Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, les infections et les troubles inflammatoires.
Mécanisme d'action
Le mécanisme d'action du 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-méthylbutan-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour moduler l'activité des enzymes et des récepteurs, tels que les récepteurs GABA_A et les kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la régulation. La capacité du composé à se lier à ces cibles et à modifier leur activité sous-tend son potentiel thérapeutique .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, such as GABA_A receptors and kinases, which play crucial roles in cellular signaling and regulation. The compound’s ability to bind to these targets and alter their activity underlies its therapeutic potential .
Comparaison Avec Des Composés Similaires
Le 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-méthylbutan-1-amine peut être comparé à d'autres dérivés de l'imidazopyridine, tels que :
Rimegepant : Utilisé pour le traitement des migraines.
Telcagepant : Étudié pour le traitement des migraines.
Ralimetinib : Étudié pour le traitement du cancer et du syndrome de Proteus.
Miransertib : Étudié pour le traitement du syndrome de Proteus.
Propriétés
Formule moléculaire |
C14H20N4 |
|---|---|
Poids moléculaire |
244.34 g/mol |
Nom IUPAC |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H20N4/c1-9(2)8-11(15)13-17-12-4-3-7-16-14(12)18(13)10-5-6-10/h3-4,7,9-11H,5-6,8,15H2,1-2H3 |
Clé InChI |
BTYGSVFJZFGJQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=NC2=C(N1C3CC3)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)


![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)


![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)


